

Physical and chemical properties of (R)-2-(3-Pyrrolidinyl)-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(3-Pyrrolidinyl)-2-propanol

Cat. No.: B567537

[Get Quote](#)

(R)-2-(3-Pyrrolidinyl)-2-propanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(R)-2-(3-Pyrrolidinyl)-2-propanol**, a chiral molecule of interest in pharmaceutical research and development. Due to its structural motifs—a pyrrolidine ring and a tertiary alcohol—this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals.

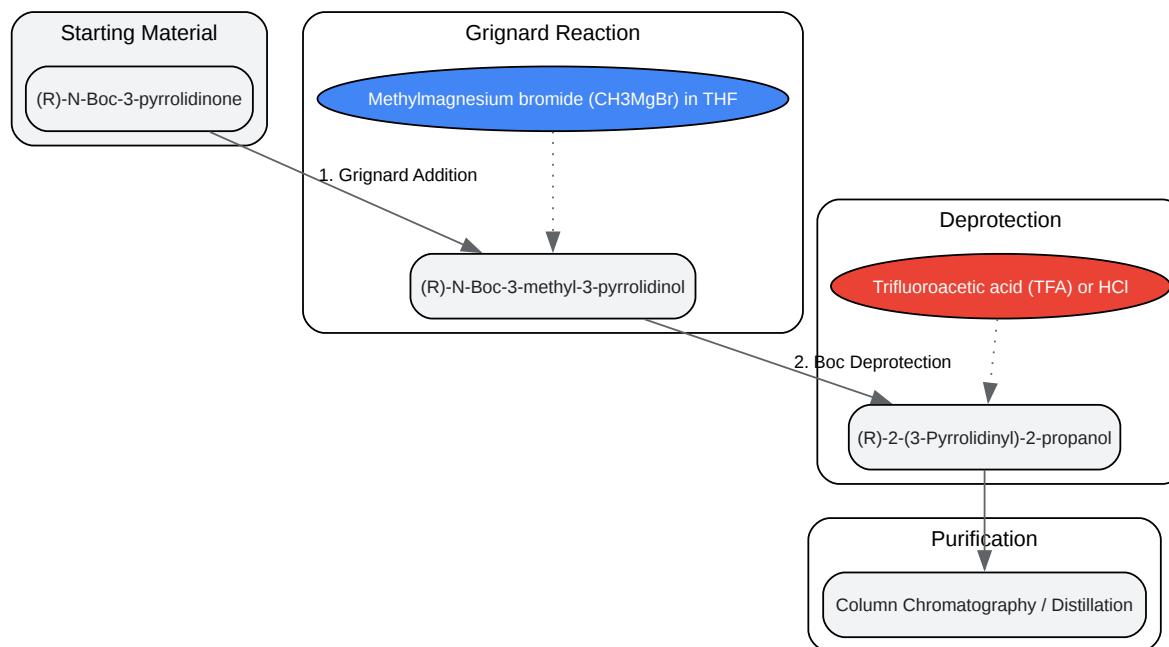
Core Physical and Chemical Properties

(R)-2-(3-Pyrrolidinyl)-2-propanol is a chiral organic compound. While extensive experimental data is not publicly available, a compilation of its known and computed properties is presented below. The physical form of the compound has been described by commercial suppliers as a colorless to yellow sticky oil to a semi-solid, or as a white powder.[1][2]

Table 1: Physical and Chemical Properties of (R)-2-(3-Pyrrolidinyl)-2-propanol

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[3]
Molecular Weight	129.20 g/mol	[3][4]
CAS Number	1245649-03-9	[3]
IUPAC Name	(3R)-2-(pyrrolidin-3-yl)propan-2-ol	[2]
Physical Form	Colorless to Yellow Sticky Oil to Semi-Solid / White powder	[1][2]
Storage Temperature	Refrigerator (2-8 °C) or Room Temperature, dry	[2][3][4]
Purity (typical)	97% - 99%	[1][2]
XLogP3-AA (Computed)	0.1	PubChem
Hydrogen Bond Donor Count (Computed)	2	PubChem
Hydrogen Bond Acceptor Count (Computed)	2	PubChem
Rotatable Bond Count (Computed)	1	PubChem
Topological Polar Surface Area (Computed)	32.3 Å ²	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Data


Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(R)-2-(3-Pyrrolidinyl)-2-propanol** is not readily available in the public domain. Researchers

are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

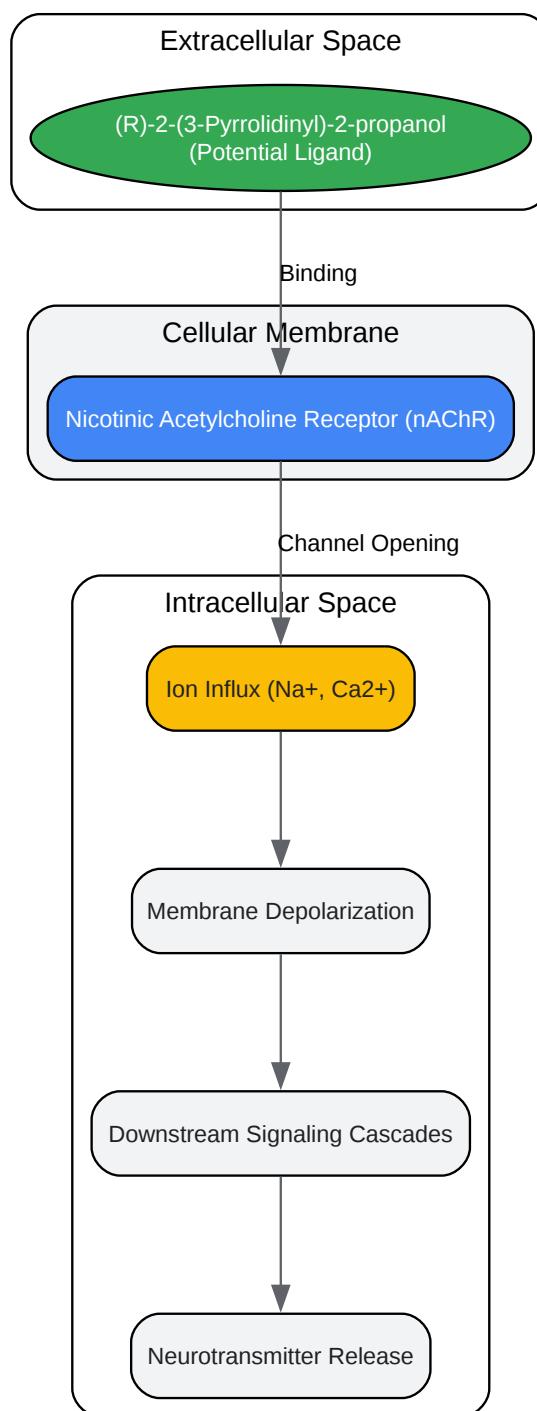
A specific, detailed experimental protocol for the synthesis of **(R)-2-(3-Pyrrolidinyl)-2-propanol** is not widely published. However, the synthesis of chiral 3-substituted pyrrolidines is a well-established area of organic chemistry.^{[5][6][7][8]} A plausible synthetic approach would involve the use of a chiral starting material, such as (R)-3-pyrrolidinol or a derivative thereof.

One potential synthetic pathway could involve the Grignard reaction. The following diagram illustrates a conceptual workflow for the synthesis of **(R)-2-(3-Pyrrolidinyl)-2-propanol**.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **(R)-2-(3-Pyrrolidinyl)-2-propanol**.

General Experimental Protocol (Hypothetical):


- Grignard Reaction: To a solution of (R)-N-Boc-3-pyrrolidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide in THF would be added dropwise. The reaction mixture would be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Deprotection: The crude intermediate would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group. The reaction would be monitored by TLC.
- Purification: Upon completion of the deprotection, the solvent would be removed in vacuo. The resulting crude product would be purified by column chromatography on silica gel or by distillation to yield the final product, **(R)-2-(3-Pyrrolidinyl)-2-propanol**.

Biological Activity and Signaling Pathways

While the specific biological activity of **(R)-2-(3-Pyrrolidinyl)-2-propanol** has not been extensively reported, the pyrrolidine scaffold is a key component in many biologically active compounds. Notably, derivatives of pyrrolidine are known to interact with nicotinic acetylcholine receptors (nAChRs).^{[9][10][11]} These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

The structural similarity of **(R)-2-(3-Pyrrolidinyl)-2-propanol** to known nAChR ligands suggests its potential as a modulator of these receptors. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Therefore, compounds that can selectively modulate nAChR subtypes are of significant interest in drug discovery.

The following diagram illustrates a simplified signaling pathway involving nAChRs, where a ligand such as **(R)-2-(3-Pyrrolidinyl)-2-propanol** could potentially act.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathway involving nAChR modulation.

Conclusion

(R)-2-(3-Pyrrolidinyl)-2-propanol is a chiral building block with significant potential in the development of novel therapeutics, particularly for neurological disorders. While detailed experimental data on its physical and chemical properties are not widely available, its structural features suggest it is a valuable tool for medicinal chemists. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-(3-Pyrrolidinyl)-2-propanol, CasNo.1245649-03-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. (R)-2-(3-Pyrrolidinyl)-2-propanol | 1245649-03-9 [sigmaaldrich.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. (R)-2-(3-Pyrrolidinyl)-2-propanol [myskinrecipes.com]
- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolidinyl benzofurans and benzodioxanes: Selective $\alpha 4\beta 2$ nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with $\alpha 7$ and $\alpha 4\beta 2$ Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine $\alpha 4\beta 2$, Dopamine and Serotonin Transporters [mdpi.com]

- To cite this document: BenchChem. [Physical and chemical properties of (R)-2-(3-Pyrrolidinyl)-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567537#physical-and-chemical-properties-of-r-2-3-pyrrolidinyl-2-propanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com